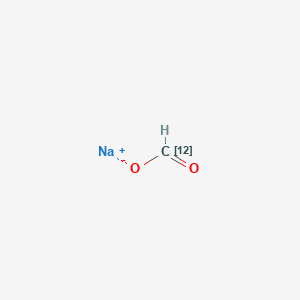
Sodium (~12~C)formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium formate, with the chemical formula HCOONa, is the sodium salt of formic acid. It typically appears as a white crystalline powder that is highly soluble in water. This compound is known for its versatility and is used in various industrial processes due to its unique properties, such as its ability to act as a reducing agent and its hygroscopic nature .
Synthetic Routes and Reaction Conditions:
- Sodium formate can be synthesized by neutralizing formic acid with sodium carbonate:
Laboratory Preparation: HCOOH+Na2CO3→2HCOONa+H2O+CO2
It can also be obtained by reacting chloroform with an alcoholic solution of sodium hydroxide:Alternative Methods: CHCl3+4NaOH→HCOONa+3NaCl+2H2O
Industrial Production Methods:
- Sodium formate is produced by absorbing carbon monoxide under pressure in solid sodium hydroxide at 130°C and 6-8 bar pressure:
Carbonylation of Methanol: CO+NaOH→HCOONa
Neutralization: Another common method involves neutralizing formic acid with sodium hydroxide
Types of Reactions:
- Sodium formate can undergo dehydrogenation to produce hydrogen gas and carbon dioxide:
Dehydrogenation: HCOONa→Na2CO3+H2
It can act as a formylating agent, introducing a formyl group to other compounds:Formylation: R-H+HCOONa→R-CHO+NaH
Common Reagents and Conditions:
Dehydrogenation: Often catalyzed by metals or metal oxides, such as nickel or cobalt.
Formylation: Typically involves the use of strong bases and reducing agents.
Major Products:
Hydrogen Gas and Carbon Dioxide: From dehydrogenation reactions.
Formylated Compounds: From formylation reactions.
Scientific Research Applications
Sodium formate has a wide range of applications in scientific research:
Biology: Acts as a preservative and antibacterial agent in biological samples.
Medicine: Employed in the pharmaceutical industry for drug formulation and preservation.
Industry: Utilized in the leather industry as a tanning agent, in the textile industry as a dyeing and printing auxiliary, and in the oil and gas industry as a corrosion inhibitor
Mechanism of Action
Sodium formate exerts its effects through various mechanisms:
Comparison with Similar Compounds
Sodium Acetate (CH₃COONa): Similar in that it is also a sodium salt of a carboxylic acid, but it has different applications and properties.
Sodium Propionate (C₂H₅COONa): Another sodium salt of a carboxylic acid, used primarily as a food preservative.
Uniqueness:
Properties
CAS No. |
1218765-26-4 |
|---|---|
Molecular Formula |
CHNaO2 |
Molecular Weight |
67.997 g/mol |
IUPAC Name |
sodium;oxo(112C)methanolate |
InChI |
InChI=1S/CH2O2.Na/c2-1-3;/h1H,(H,2,3);/q;+1/p-1/i1+0; |
InChI Key |
HLBBKKJFGFRGMU-XUGDXVOUSA-M |
Isomeric SMILES |
[12CH](=O)[O-].[Na+] |
Canonical SMILES |
C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















